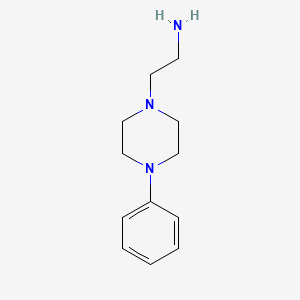

2-(4-Phenylpiperazin-1-yl)ethanamine

Vue d'ensemble

Description

2-(4-Phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Phenylpiperazin-1-yl)ethanamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

This compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the stability of the compound, while the presence of certain enzymes or transporters in the body can influence its absorption, distribution, metabolism, and excretion. Furthermore, individual variations in these factors, due to genetics or other reasons, can lead to differences in how individuals respond to the compound .

Analyse Biochimique

Biochemical Properties

2-(4-Phenylpiperazin-1-yl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) . This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, which may have therapeutic implications for conditions like Alzheimer’s disease . Additionally, this compound interacts with other biomolecules, including butyrylcholinesterase (BuChE), although it shows selective inhibition towards AChE .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, thereby impacting neurotransmission . This compound also influences gene expression related to acetylcholine metabolism and signaling . Furthermore, it has been shown to affect cellular metabolism by altering the activity of enzymes involved in neurotransmitter breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, meaning it can bind to both the enzyme’s active site and an allosteric site . This dual binding results in competitive and non-competitive inhibition, effectively reducing the enzyme’s activity . Additionally, this compound may influence gene expression by interacting with transcription factors involved in acetylcholine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable at room temperature, with a predicted melting point of 109.60°C and a boiling point of approximately 336.0°C at 760 mmHg . Over time, its inhibitory effects on acetylcholinesterase remain consistent, although long-term studies are needed to fully understand its degradation and potential long-term impacts on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits acetylcholinesterase without significant adverse effects . At higher doses, it may exhibit toxic effects, including potential neurotoxicity . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine . This interaction can affect metabolic flux and alter metabolite levels, potentially impacting overall neurotransmitter balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where acetylcholine metabolism occurs, such as synaptic clefts and neuromuscular junctions . The compound’s distribution is crucial for its effectiveness in modulating neurotransmitter levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in inhibiting acetylcholinesterase and modulating acetylcholine levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)ethanamine typically involves the reaction of 1-phenylpiperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Phenylpiperazin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Phenylpiperazine derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the compound with fewer nitrogen-oxygen bonds.

Substitution: Alkylated derivatives of this compound.

Applications De Recherche Scientifique

2-(4-Phenylpiperazin-1-yl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.

Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative used as an acetylcholinesterase inhibitor.

1-(4-Phenylpiperazin-1-yl)ethanone: A structurally similar compound with different pharmacological properties.

Uniqueness

2-(4-Phenylpiperazin-1-yl)ethanamine is unique due to its specific interaction with acetylcholinesterase and its potential applications in treating neurodegenerative diseases. Its structure allows for various chemical modifications, making it a versatile compound in medicinal chemistry.

Activité Biologique

2-(4-Phenylpiperazin-1-yl)ethanamine, also known as phenylpiperazine, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily interacts with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. Its biological activity can be attributed to:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at 5-HT_1A and 5-HT_2A receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It has been shown to affect dopamine D_2 receptor activity, which may contribute to its effects on psychostimulant activity.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models through serotonin modulation. |

| Anxiolytic Properties | Demonstrates anxiolytic properties by modulating serotonin pathways. |

| Cognitive Enhancement | Research indicates possible cognitive-enhancing effects through dopaminergic pathways. |

| Neuroprotective Effects | Some studies suggest it may offer neuroprotective benefits against neurodegenerative conditions. |

Case Studies and Experimental Evidence

- Antidepressant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior in the forced swim test, indicating its potential as an antidepressant agent .

- Anxiolytic Effects : In another experiment, this compound was shown to reduce anxiety-like behaviors in elevated plus maze tests, supporting its role as an anxiolytic .

- Cognitive Enhancement : Research involving cognitive tasks indicated that the compound improved memory retention and learning performance in mice, suggesting its utility in enhancing cognitive functions .

- Neuroprotection : Preliminary studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIZYQKCPLKROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406308 | |

| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-61-2 | |

| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.